![molecular formula C18H14FN5O3 B2526887 (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)acrylamide CAS No. 941922-02-7](/img/structure/B2526887.png)
(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)acrylamide is a useful research compound. Its molecular formula is C18H14FN5O3 and its molecular weight is 367.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)acrylamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, structure-activity relationships (SAR), and relevant case studies that highlight its efficacy against various biological targets.
Chemical Structure and Properties
The compound features a benzo[d][1,3]dioxole moiety, which is known for its diverse biological activities. The presence of the tetrazole group enhances the compound's interaction with biological targets, potentially increasing its therapeutic efficacy.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For example, derivatives of benzo[d][1,3]dioxole have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive and Gram-negative bacteria .
Table 1: Antimicrobial Activity of Related Compounds
Compound Name | Bacterial Strain | MIC (μg/mL) |
---|---|---|
Benzodioxole Derivative A | MRSA | 12.5 |
Benzodioxole Derivative B | E. coli | 25 |
(Z)-3-(benzo[d][1,3]dioxol-5-yl)... | Staphylococcus epidermidis | 15 |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies on related analogues have demonstrated their ability to inhibit cell proliferation in various cancer cell lines. Notably, compounds with similar structural features have been shown to induce apoptosis in tumor cells through various mechanisms, including the modulation of apoptotic pathways and cell cycle arrest .
Case Study: In Vitro Anticancer Efficacy
In a study examining the effects of a related compound on human cancer cell lines, it was found that treatment led to a significant reduction in cell viability:
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer)
- Concentration Range : 10–100 μM
- Results :
- HeLa: IC50 = 30 μM
- MCF-7: IC50 = 25 μM
The biological activity of this compound is believed to be mediated through multiple pathways:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis.
- Induction of Oxidative Stress : The presence of reactive groups can lead to increased oxidative stress in cancer cells, promoting apoptosis.
- Receptor Modulation : The tetrazole moiety may interact with specific receptors or transporters, affecting drug uptake and metabolism.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents on the benzo[d][1,3]dioxole and tetrazole rings can significantly influence potency and selectivity.
Key Findings from SAR Studies
- Substituent Variability : Changes in the fluorine position on the phenyl ring impact the compound's binding affinity to target proteins.
- Hydrophobic Interactions : The size and hydrophobicity of substituents correlate with increased antimicrobial activity.
Table 2: SAR Analysis of Derivatives
Substituent Position | Change Made | Effect on Activity |
---|---|---|
Para position on phenyl | Fluorine substitution | Increased potency |
Meta position on dioxole | Methyl group addition | Decreased potency |
Aplicaciones Científicas De Investigación
Anticancer Activity
Recent studies have indicated that compounds similar to (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)acrylamide exhibit significant anticancer properties. For instance, the incorporation of dioxole and tetrazole structures has been linked to the inhibition of cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Antimicrobial Properties
Research has shown that derivatives of this compound demonstrate antimicrobial activity against a range of pathogens. The presence of the fluorophenyl group may enhance the lipophilicity of the molecule, facilitating better membrane penetration and increased efficacy against bacterial strains .
Modulators of ATP-binding Cassette Transporters
The compound has been explored as a modulator of ATP-binding cassette transporters, which play a critical role in drug resistance mechanisms in cancer therapy. By inhibiting these transporters, this compound could potentially enhance the effectiveness of existing chemotherapeutic agents .
Synthesis and Derivatives
The synthesis of this compound involves several key steps:
- Formation of the Dioxole Ring : This step typically involves the reaction of phenolic compounds with aldehydes or ketones under acidic conditions.
- Tetrazole Synthesis : The tetrazole moiety can be synthesized via cycloaddition reactions involving azides and alkynes or through the use of hydrazine derivatives.
- Final Coupling Reaction : The final step involves coupling the dioxole derivative with the tetrazole derivative to yield the target compound.
Case Study 1: Anticancer Research
In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives based on the structure of this compound and evaluated their anticancer activity in vitro. The results showed that certain derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating promising therapeutic potential .
Case Study 2: Antimicrobial Activity
A comparative study assessed the antimicrobial efficacy of this compound against common bacterial strains. The compound demonstrated significant inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development .
Propiedades
IUPAC Name |
(Z)-3-(1,3-benzodioxol-5-yl)-N-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN5O3/c19-13-2-1-3-14(9-13)24-17(21-22-23-24)10-20-18(25)7-5-12-4-6-15-16(8-12)27-11-26-15/h1-9H,10-11H2,(H,20,25)/b7-5- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEXFYKWGQTYNIB-ALCCZGGFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)NCC3=NN=NN3C4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C\C(=O)NCC3=NN=NN3C4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.